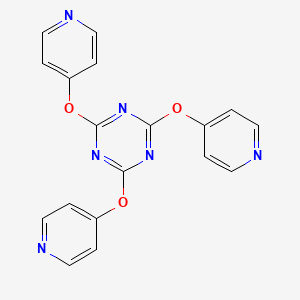
2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine is a heterocyclic compound that features a triazine core substituted with three pyridin-4-yloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with pyridin-4-ol in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The base, often triethylamine or sodium hydroxide, facilitates the nucleophilic substitution of the chlorine atoms on the cyanuric chloride with the pyridin-4-yloxy groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.
Substitution: The pyridin-4-yloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry for studying metalloproteins and enzymes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine exerts its effects is largely dependent on its ability to coordinate with metal ions. This coordination can facilitate various catalytic processes, including electron transfer and substrate activation. The compound’s triazine core and pyridin-4-yloxy groups provide multiple binding sites, allowing for the formation of stable and versatile complexes.
類似化合物との比較
Similar Compounds
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: Similar in structure but lacks the oxygen atoms in the pyridin-4-yloxy groups.
2,4,6-Tris(4-pyridyl)pyridine: Another related compound with a pyridine core instead of a triazine core.
Uniqueness
2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine is unique due to the presence of the pyridin-4-yloxy groups, which enhance its electron-donating properties and ability to form stable complexes with metal ions. This makes it particularly effective in applications such as catalysis and materials science, where electron transfer and coordination are crucial.
特性
IUPAC Name |
2,4,6-tripyridin-4-yloxy-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O3/c1-7-19-8-2-13(1)25-16-22-17(26-14-3-9-20-10-4-14)24-18(23-16)27-15-5-11-21-12-6-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFUBOJSQQBGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC2=NC(=NC(=N2)OC3=CC=NC=C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














